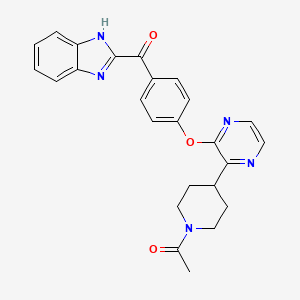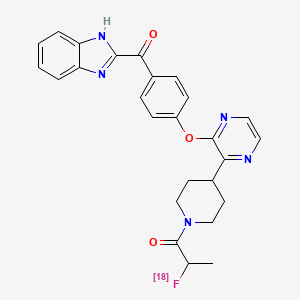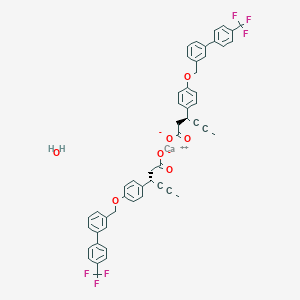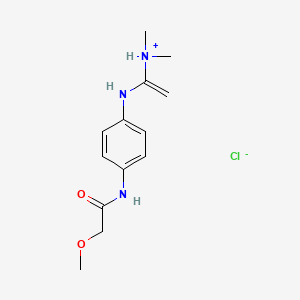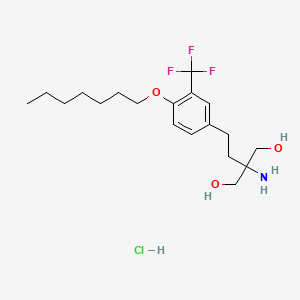
Amiselimodhydrochlorid
Übersicht
Beschreibung
Amiselimod hydrochloride is a novel sphingosine 1-phosphate receptor-1 modulator. It is known for its favorable cardiac safety profile compared to other sphingosine 1-phosphate receptor modulators . This compound is primarily used in the treatment of autoimmune diseases, such as chronic colitis and Crohn’s disease .
Wissenschaftliche Forschungsanwendungen
Amiselimod hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study sphingosine 1-phosphate receptor modulation.
Biology: Researchers use it to investigate lymphocyte trafficking and immune response regulation.
Industry: The compound’s unique properties make it valuable for developing new therapeutic agents.
Wirkmechanismus
Amiselimod hydrochloride acts as a functional antagonist of the sphingosine 1-phosphate receptor on lymphocytes. By inhibiting this receptor, it regulates lymphocyte trafficking and prevents the infiltration of colitogenic Th1 and Th17 cells into the colon. This mechanism helps to inhibit the development of chronic colitis and other autoimmune diseases .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Amiselimod hydrochloride interacts with the S1P1 receptor, a type of sphingosine 1-phosphate receptor . It acts as a functional antagonist, inhibiting the receptor function of the lymphocyte S1P1 receptor . This interaction leads to the sequestration of lymphocytes in the lymph nodes, preventing them from contributing to autoimmune reactions .
Cellular Effects
Amiselimod hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it can almost completely abolish S1P1 receptor expression on CD4+ T cells from mesenteric lymph nodes . This corresponds to a marked decrease in CD4+ T cell count in peripheral blood , indicating that Amiselimod hydrochloride influences cell function by regulating lymphocyte trafficking .
Molecular Mechanism
The molecular mechanism of action of Amiselimod hydrochloride involves its active metabolite, MT-1303 phosphate (MT-1303-P), which exhibits S1P1 receptor agonism . This leads to the functional antagonism of the S1P1 receptor on lymphocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amiselimod hydrochloride have been observed over time. For example, oral administration of Amiselimod hydrochloride (0.3 mg/kg) once daily for 3 days to mice almost completely abolished S1P1 receptor expression on CD4+ T cells from mesenteric lymph nodes .
Dosage Effects in Animal Models
In animal models, the effects of Amiselimod hydrochloride vary with different dosages. An oral dose of 0.1 and 0.3 mg/kg Amiselimod hydrochloride administered daily one week after cell transfer inhibited the development of chronic colitis .
Metabolic Pathways
Amiselimod hydrochloride is involved in the sphingosine 1-phosphate metabolic pathway . It interacts with the S1P1 receptor, a key component of this pathway .
Vorbereitungsmethoden
The synthesis of amiselimod hydrochloride involves multiple steps. The key synthetic route includes the preparation of the active metabolite, MT-1303 phosphate, which exhibits sphingosine 1-phosphate receptor agonism . The industrial production methods for amiselimod hydrochloride are designed to ensure high purity and yield, although specific details on reaction conditions are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
Amiselimod hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its efficacy.
Reduction: This reaction can modify the compound’s structure, impacting its interaction with biological targets.
Substitution: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Vergleich Mit ähnlichen Verbindungen
Amiselimod hydrochloride is compared with other sphingosine 1-phosphate receptor modulators, such as:
Fingolimod: Known for its efficacy but associated with bradycardia.
Siponimod: Similar in function but with different safety profiles.
Ozanimod: Another modulator with distinct pharmacokinetic properties
Amiselimod hydrochloride stands out due to its favorable cardiac safety profile and its potential for treating a broader range of autoimmune diseases .
Eigenschaften
IUPAC Name |
2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30F3NO3.ClH/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25;/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDVJGOVRLHFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942398-84-7 | |
| Record name | Amiselimod hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942398847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMISELIMOD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY898D6RU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

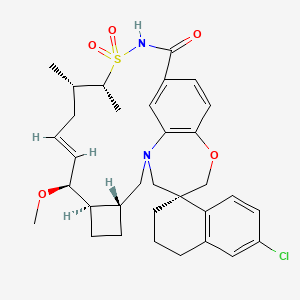

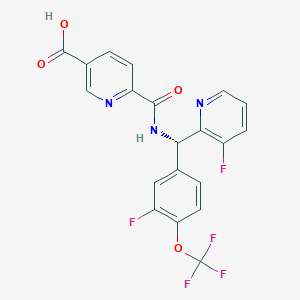
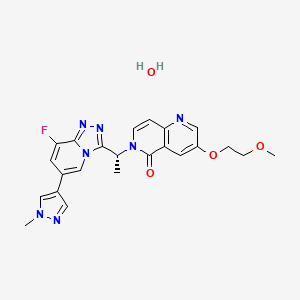

![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)
![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
